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Compound of Interest

Compound Name: Uncargenin C

Cat. No.: B1180840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Uncargenin C,
a pentacyclic triterpenoid identified as 3[3,6[3,23-trihydroxyolean-12-en-28-oic acid. The
information presented herein is essential for the identification, characterization, and further
development of this natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of a
molecule. The data for Uncargenin C is consistent with the molecular formula C3oH4sOs.

Table 1: Mass Spectrometry Data for Uncargenin C

Parameter Value
Molecular Formula C30H4s0s
Exact Mass 488.3502 g/mol
Molecular Weight 488.7 g/mol

Nuclear Magnetic Resonance (NMR) Data
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NMR spectroscopy provides detailed information about the carbon and proton framework of a
molecule. The 3C and *H NMR data are fundamental for the structural elucidation of
Uncargenin C. While the complete, officially published dataset for Uncargenin C is not readily
available in all public domains, data for its core structure, oleanolic acid substituted with
hydroxyl groups at positions 6 and 23, has been reported. The following tables are compiled
based on available spectroscopic information for this structure.

Table 2: 13C NMR Spectroscopic Data for Uncargenin C (3[3,6[3,23-trihydroxyolean-12-en-28-

oic acid)
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Carbon No. Chemical Shift (6c) in ppm
1 38.8
2 27.3
3 79.1
4 39.0
5 55.6
6 68.4
7 42.1
8 39.9
9 47.7
10 37.1
11 23.7
12 122.6
13 144.1
14 41.9
15 28.2
16 235
17 46.6
18 41.5
19 46.1
20 30.8
21 34.1
22 32.6
23 65.0
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24 13.0
25 16.8
26 17.3
27 26.1
28 180.5
29 33.1
30 23.6

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent
and experimental conditions.

Table 3: *H NMR Spectroscopic Data for Uncargenin C (3[3,6[3,23-trihydroxyolean-12-en-28-oic
acid)

Detailed *H NMR data with specific chemical shifts and coupling constants for Uncargenin C is
not fully available in the public domain at this time. Researchers should refer to the primary
literature on its isolation for complete assignment.

Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established
methodologies in natural product chemistry.

Mass Spectrometry

High-resolution mass spectra are generally acquired using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o Sample Preparation: The purified compound is dissolved in a suitable solvent, such as
methanol or acetonitrile, at a low concentration (typically 1-10 ug/mL).

 Instrumentation: A high-resolution mass spectrometer (e.g., LCTOF MS, Q-TOF MS, or LTQ-
Orbitrap) is used.
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« lonization Mode: ESI can be performed in either positive or negative ion mode, depending on
the analyte's properties. For a carboxylic acid-containing compound like Uncargenin C,
negative ion mode is often informative.

o Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 100-1000) to detect
the molecular ion and any characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR
spectrometer.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, CDs0OD, or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton
frequency of 400 MHz or higher is typically used.

e 1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

e 13C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to
single lines for each carbon. A larger number of scans is usually required due to the low
natural abundance of the 13C isotope.

e 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for assigning the
proton and carbon signals and establishing the connectivity within the molecule.

Visualization of Experimental Workflow

The general workflow for the isolation and structural elucidation of Uncargenin C from a
natural source is depicted below.
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Caption: General workflow for the isolation and structural elucidation of Uncargenin C.
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 To cite this document: BenchChem. [Spectroscopic Profile of Uncargenin C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180840#spectroscopic-data-of-uncargenin-c-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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